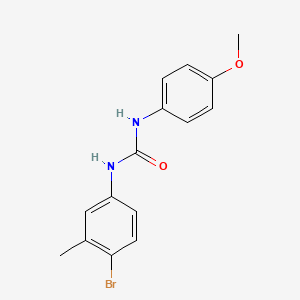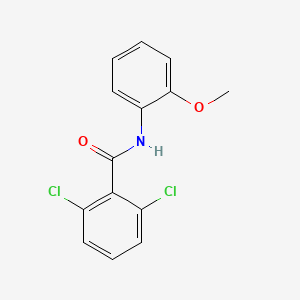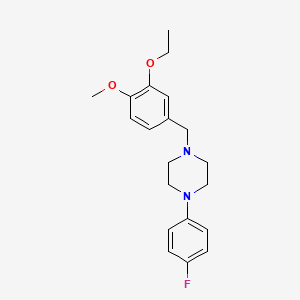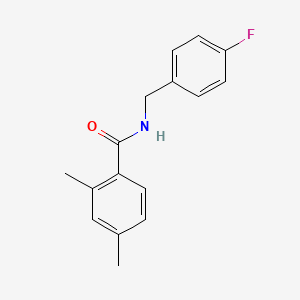![molecular formula C12H14ClNOS B5728114 2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide](/img/structure/B5728114.png)
2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide, also known as CCT251545, is a small molecule inhibitor of the protein kinase PAK4. PAK4 is a member of the P21-activated kinase (PAK) family, which plays an important role in cell signaling, cytoskeletal dynamics, and cell motility. PAK4 has been implicated in the progression of several types of cancer, including breast, lung, and pancreatic cancer, making it an attractive target for cancer therapy.
Wirkmechanismus
2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide works by inhibiting the activity of PAK4, which is involved in the regulation of several cellular processes, including cell proliferation, migration, and invasion. PAK4 has been shown to be overexpressed in several types of cancer, and its inhibition has been shown to have anti-tumor effects.
Biochemical and Physiological Effects:
2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide has been shown to inhibit the phosphorylation of several downstream targets of PAK4, including LIMK1 and cofilin, which are involved in cytoskeletal dynamics and cell motility. Inhibition of PAK4 by 2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide is that it is a small molecule inhibitor, which makes it easier to administer in vitro and in vivo. However, one limitation is that it may have off-target effects on other kinases, which could complicate interpretation of experimental results.
Zukünftige Richtungen
Future research on 2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide could focus on optimizing its pharmacokinetic properties, such as its bioavailability and half-life, to improve its efficacy as a cancer therapy. Additionally, studies could investigate the potential of 2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide in combination with other cancer therapies, such as chemotherapy or immunotherapy. Finally, research could explore the role of PAK4 in other cellular processes and diseases beyond cancer, which could expand the potential applications of 2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide.
Synthesemethoden
The synthesis of 2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide has been described in a patent application filed by GlaxoSmithKline. The synthesis involves the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzylthiourea, which is then reacted with cyclopropylamine and acetic anhydride to yield 2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide.
Wissenschaftliche Forschungsanwendungen
2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide has been the subject of several scientific studies investigating its potential as a cancer therapy. In vitro studies have shown that 2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide inhibits the growth and migration of cancer cells, including breast cancer cells and pancreatic cancer cells. In vivo studies using mouse models of breast cancer have demonstrated that 2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide can inhibit tumor growth and metastasis.
Eigenschaften
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNOS/c13-11-4-2-1-3-9(11)7-16-8-12(15)14-10-5-6-10/h1-4,10H,5-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCFCRKQJMSKNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CSCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-chlorobenzyl)sulfanyl]-N-cyclopropylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5728045.png)



![2-[2-chloro-3-(dimethylamino)-2-propen-1-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5728071.png)
![N'-{[(2-methoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5728078.png)

![N-{2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5728080.png)
![4-methoxy[1,2,3]thiadiazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5728082.png)
![4-nitrobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5728092.png)

![3-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5728117.png)